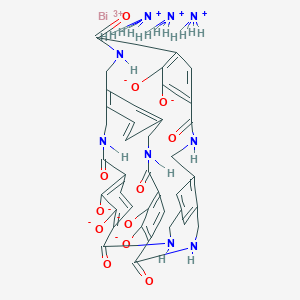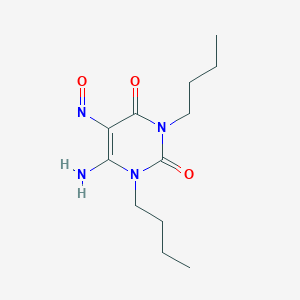
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione
Übersicht
Beschreibung
The compound 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. The nitroso group attached to the pyrimidine ring is of particular interest because of its potential to undergo various chemical reactions, contributing to the compound's versatility in synthesis and drug design .
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves the reaction of amines with other chemical groups. For instance, 6-Amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone was synthesized by reacting its nitroso precursor with tert-butyl hydroperoxide, leading to the selective oxidation of the nitroso group to a nitro group . This method indicates that the synthesis of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione could potentially involve similar oxidative steps or condensation reactions with appropriate dibutyl-substituted reagents .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of various functional groups attached to the pyrimidine ring. X-ray diffraction analysis of related compounds has revealed the presence of crystallographically independent molecules with slight differences in geometrical parameters. The planes of the nitro and thio groups are often parallel to the plane of the heterocyclic fragment, and the structural arrangement in the crystal is typically due to hydrogen bonding and intermolecular interactions .
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions. The presence of amino and nitroso groups allows for reactions with amines and thiols, leading to regio- and stereoselective addition products. The nitroso group can be selectively oxidized to a nitro group, which can further participate in reactions. The reactivity of these groups makes pyrimidine derivatives suitable for the synthesis of more complex molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives like 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione are influenced by their molecular structure. These compounds are generally crystalline substances, soluble in aromatic hydrocarbons, and resistant to air oxygen and moisture. Spectroscopic methods such as IR and NMR are used to characterize these compounds, with typical absorption bands and chemical shifts corresponding to their functional groups. The molecular geometry, as determined by X-ray diffraction, affects the compound's physical properties and its interactions in the solid state .
Wissenschaftliche Forschungsanwendungen
Synthetic Pathways and Catalysis
The pyranopyrimidine core, including structures related to 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, is a key precursor for medicinal and pharmaceutical industries due to its broader synthetic applications and bioavailability. Recent reviews have focused on synthetic pathways employing diversified hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts for the development of pyranopyrimidine scaffolds. These studies highlight the application of hybrid catalysts in synthesizing structurally complex pyrimidinediones, underlining their significance in the development of lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).
Anti-inflammatory Activities
Pyrimidines, including derivatives of 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, are known for their range of pharmacological effects, such as anti-inflammatory properties. A comprehensive review of recent developments in the synthesis and anti-inflammatory effects of pyrimidine derivatives has been discussed, highlighting their inhibitory response against various inflammatory mediators. This body of work contributes to the understanding of the structural activity relationships (SARs) of pyrimidines and suggests avenues for developing new anti-inflammatory agents (Rashid et al., 2021).
Role in Cancer Research
Investigations into the non-proliferative roles of pyrimidine metabolism in cancer have revealed that beyond their well-known support for cell proliferation, pyrimidines may play crucial roles in differentiation and metastasis in various cancer types. This emerging perspective suggests that pyrimidine metabolism, including derivatives like 6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione, could influence cancer progression and treatment outcomes beyond traditional nucleotide synthesis pathways. This insight opens new research pathways for understanding the complex roles of pyrimidines in cancer biology and therapy (Siddiqui & Ceppi, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-amino-1,3-dibutyl-5-nitrosopyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-3-5-7-15-10(13)9(14-19)11(17)16(12(15)18)8-6-4-2/h3-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXMMTJQTHPZPJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=C(C(=O)N(C1=O)CCCC)N=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10327699 | |
| Record name | NSC677538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-1,3-dibutyl-5-nitroso-2,4(1H,3H)-pyrimidinedione | |
CAS RN |
132716-86-0 | |
| Record name | NSC677538 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10327699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-AMINO-1,3-DIBUTYL-5-NITROSOURACIL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

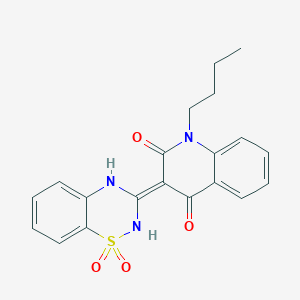
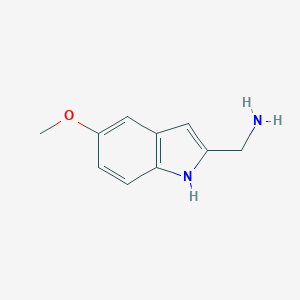

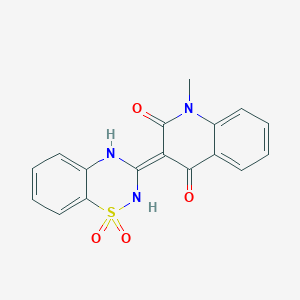
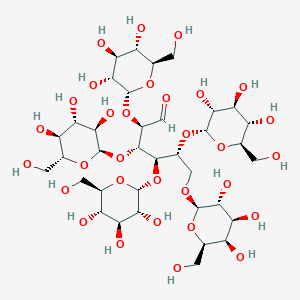
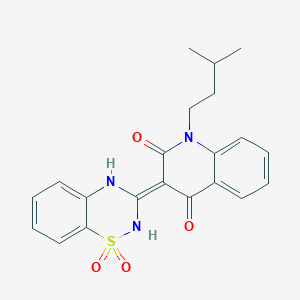
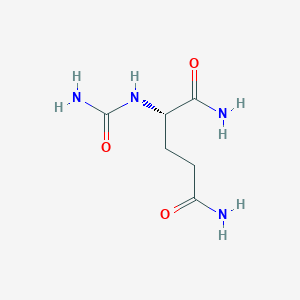

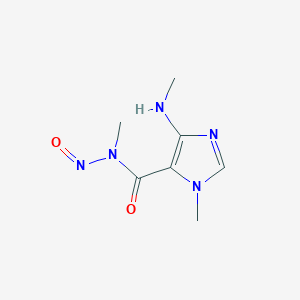

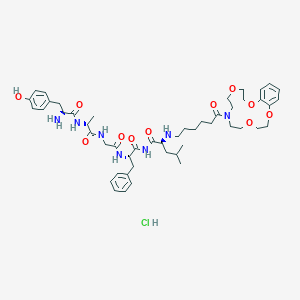
![2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B137257.png)

